N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Overview
Description
N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a complex organic compound that features a 1,2,4-triazole ring, a fluorobenzyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
Attachment of the allyl group: This can be done via allylation reactions using allyl halides.
Final assembly: The phenyl and dimethylamine groups are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and allyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce new functional groups at various positions on the molecule.
Scientific Research Applications
N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and fluorobenzyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- **1-{4-Allyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-methyl-N-[(3-methyl-2-quinoxalinyl)methyl]amine
- **N-({4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide
Uniqueness
N-(4-{4-ALLYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its binding affinity and specificity, while the allyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
4-[5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4S/c1-4-12-25-19(16-8-10-18(11-9-16)24(2)3)22-23-20(25)26-14-15-6-5-7-17(21)13-15/h4-11,13H,1,12,14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUWOSUQIORKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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